molecular formula C20H21N3O4S B11152003 5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11152003
M. Wt: 399.5 g/mol
InChI Key: VLDSWEQPLCNKGN-UHFFFAOYSA-N
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Description

5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with 3-methylpyridin-2-amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the carboxamide group could yield amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole derivatives with potential biological activities.

Biology

In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole Orange: Used as a fluorescent dye in biological research.

    Benzothiazole: Studied for its anticancer properties.

Uniqueness

5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H21N3O4S/c1-11-7-6-8-21-18(11)23-19(24)16-12(2)28-20(22-16)13-9-14(25-3)17(27-5)15(10-13)26-4/h6-10H,1-5H3,(H,21,23,24)

InChI Key

VLDSWEQPLCNKGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(SC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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